Cas no 2156842-03-2 (2-Acetamido-5-hydroxy-4-methylpentanoic acid)

2-Acetamido-5-hydroxy-4-methylpentanoic acid is a specialized organic compound featuring a unique structure combining acetamido, hydroxyl, and methyl substituents on a pentanoic acid backbone. Its multifunctional design makes it valuable as an intermediate in pharmaceutical and biochemical research, particularly in peptide synthesis and drug development. The presence of both hydroxyl and acetamido groups enhances its reactivity, enabling selective modifications for targeted applications. The compound's stereochemistry and functional group arrangement contribute to its utility in studying enzyme interactions and metabolic pathways. Its stability under controlled conditions ensures consistent performance in synthetic processes, making it a reliable choice for advanced research applications.
2-Acetamido-5-hydroxy-4-methylpentanoic acid structure
2156842-03-2 structure
Product name:2-Acetamido-5-hydroxy-4-methylpentanoic acid
CAS No:2156842-03-2
MF:C8H15NO4
MW:189.209002733231
CID:6181004
PubChem ID:165521228

2-Acetamido-5-hydroxy-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2156842-03-2
    • EN300-1298237
    • 2-acetamido-5-hydroxy-4-methylpentanoic acid
    • 2-Acetamido-5-hydroxy-4-methylpentanoic acid
    • Inchi: 1S/C8H15NO4/c1-5(4-10)3-7(8(12)13)9-6(2)11/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)
    • InChI Key: OFGXIQIBALGGSL-UHFFFAOYSA-N
    • SMILES: OCC(C)CC(C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 189.10010796g/mol
  • Monoisotopic Mass: 189.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 86.6Ų

2-Acetamido-5-hydroxy-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1298237-1.0g
2-acetamido-5-hydroxy-4-methylpentanoic acid
2156842-03-2
1g
$0.0 2023-06-06

Additional information on 2-Acetamido-5-hydroxy-4-methylpentanoic acid

Comprehensive Overview of 2-Acetamido-5-hydroxy-4-methylpentanoic acid (CAS No. 2156842-03-2): Properties, Applications, and Research Insights

2-Acetamido-5-hydroxy-4-methylpentanoic acid (CAS No. 2156842-03-2) is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural features and potential applications. This hydroxy-methylpentanoic acid derivative is characterized by the presence of both acetamido and hydroxyl functional groups, which contribute to its reactivity and versatility in synthetic pathways. Researchers are increasingly exploring its role as a chiral building block in the synthesis of complex molecules, particularly in the development of peptide mimetics and bioactive compounds.

The compound's molecular structure, featuring a branched carbon chain with a hydroxyl group at the fifth position and a methyl group at the fourth position, makes it a valuable intermediate in medicinal chemistry. Recent studies highlight its potential in modulating enzymatic activity, particularly in pathways related to amino acid metabolism and cellular signaling. Its water solubility and stability under physiological conditions further enhance its applicability in drug discovery and biotechnology.

In the context of current trends, 2-Acetamido-5-hydroxy-4-methylpentanoic acid aligns with the growing demand for sustainable synthetic methodologies and green chemistry practices. Researchers are investigating its use in enantioselective catalysis and as a precursor for biodegradable polymers, addressing environmental concerns in industrial processes. Additionally, its potential role in nutraceutical formulations has sparked interest, particularly in formulations targeting metabolic health and oxidative stress management.

From a technical perspective, the synthesis of 2-Acetamido-5-hydroxy-4-methylpentanoic acid often involves multi-step organic reactions, including stereocontrolled hydroxylation and selective acetylation. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are critical for verifying its purity and structural integrity. The compound's crystalline form and melting point are also well-documented, ensuring reproducibility in research applications.

As the scientific community continues to explore bioactive small molecules, 2-Acetamido-5-hydroxy-4-methylpentanoic acid stands out for its dual functionality and compatibility with bioconjugation techniques. Its relevance in proteomics and metabolomics studies further underscores its importance in modern biochemistry. Future research may focus on optimizing its scalable synthesis and evaluating its efficacy in in vivo models, paving the way for innovative therapeutic applications.

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